molecular formula C5H2ClNO3S B1525563 5-Cyanofuran-2-sulfonyl chloride CAS No. 98027-83-9

5-Cyanofuran-2-sulfonyl chloride

Cat. No. B1525563
CAS RN: 98027-83-9
M. Wt: 191.59 g/mol
InChI Key: VNBDOZRYYRXFQQ-UHFFFAOYSA-N
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Description

5-Cyanofuran-2-sulfonyl chloride, also known as CFSCl or Furan-2-sulfonyl chloride, is an important intermediate compound in the synthesis of various chemical compounds . It has a molecular formula of C5H2ClNO3S .


Synthesis Analysis

The synthesis of 5-Cyanofuran-2-sulfonyl chloride involves a reaction of 5-formylfuran-2-sulfonic acid sodium salt and hydroxylamine hydrochloride in water and acetic acid, heated at 60°C for 4 hours. The solvent is then removed in vacua. The crude residue is triturated with Et2O and dried under high vacuum to give a crude pale brown solid .

Scientific Research Applications

Solid-Phase Synthesis Applications

5-Cyanofuran-2-sulfonyl chloride has been utilized in the solid-phase synthesis of heterocyclic compounds. Specifically, it's been used in the synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, which exhibit a broad range of antibacterial activity, making them valuable in drug development. The polymer-supported sulfonyl chloride, an analogue of p-toluenesulfonyl chloride, has been especially noted for its utility in these syntheses (Holte et al., 1998).

Radical Addition in Organic Synthesis

Another application involves its role in a novel visible-light-catalyzed tandem radical addition process. This process entails a 1,5-hydrogen atom transfer/cyclization cascade with 2-alkynylarylethers, facilitating the generation of sulfonyl-functionalized dihydrobenzofurans. The process leverages unique energy transfer and solvent-radical relay strategies, highlighting the compound's utility in innovative organic synthesis methods (Li et al., 2022).

Catalytic Processes

Additionally, 5-Cyanofuran-2-sulfonyl chloride has been involved in catalytic processes. Notably, it has been used in the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. The compound assists in the formation of a stable Ru-C(aryl) σ bond, inducing a strong para-directing effect and allowing for atypical regioselectivity in chelation-assisted cyclometalation reactions (Saidi et al., 2011).

Chemical Sensing

Furthermore, it's been involved in the synthesis of fluorescent sensors for detecting specific metals. A study demonstrated the use of 5-Cyanofuran-2-sulfonyl chloride in the synthesis of fluorescent di-dansyl substituted ethoxy compounds, which showed selectivity for detecting toxic metals like antimony and thallium (Qureshi et al., 2019).

Substituent-Controlled Reactions

The compound is also significant in the sulfa-Staudinger cycloadditions, where the annuloselectivity is controlled by the electronic effect of the α-substituents of sulfonyl chlorides and the nucleophilicity of imines. This demonstrates the compound's versatility in controlled chemical reactions (Yang et al., 2015).

Safety And Hazards

5-Cyanofuran-2-sulfonyl chloride is classified as a dangerous substance. It has a hazard class of 8 and is associated with various precautionary statements including P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-cyanofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBDOZRYYRXFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301889
Record name 5-Cyano-2-furansulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanofuran-2-sulfonyl chloride

CAS RN

98027-83-9
Record name 5-Cyano-2-furansulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98027-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-2-furansulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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